4-(4-Methylphenyl)piperazine-1-carbonitrile
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Overview
Description
4-(4-Methylphenyl)piperazine-1-carbonitrile is a chemical compound characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylphenyl)piperazine-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates can then yield the desired compound.
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves large-scale cyclization reactions and subsequent purification steps. The use of solid-phase synthesis and photocatalytic methods has also been explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylphenyl)piperazine-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine compounds .
Scientific Research Applications
4-(4-Methylphenyl)piperazine-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methylphenyl)piperazine-1-carbonitrile involves its interaction with specific molecular targets. For example, it has been shown to affect mitochondrial membrane potential and plasma membrane potential in certain cell types . This compound can also act as a permeation enhancer, increasing the permeability of intestinal epithelial cells . The exact pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(4-Methylphenyl)piperazine-1-carbonitrile include other piperazine derivatives such as:
- 1-Phenylpiperazine
- 1-(4-Methylphenyl)piperazine
- 1-Methyl-4-phenylpiperazine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the carbonitrile group, in particular, can impart unique properties that make it suitable for specific applications .
Properties
CAS No. |
89026-62-0 |
---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.27 g/mol |
IUPAC Name |
4-(4-methylphenyl)piperazine-1-carbonitrile |
InChI |
InChI=1S/C12H15N3/c1-11-2-4-12(5-3-11)15-8-6-14(10-13)7-9-15/h2-5H,6-9H2,1H3 |
InChI Key |
ZEHULZVRMZYGBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C#N |
Origin of Product |
United States |
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